molecular formula C13H10N6O4S B2989069 N-(3-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 877630-03-0

N-(3-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B2989069
CAS No.: 877630-03-0
M. Wt: 346.32
InChI Key: LCSPTNNPKHKQDR-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core linked via a thioether bridge to an acetamide-substituted 3-nitrophenyl group.

Properties

IUPAC Name

N-(3-nitrophenyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O4S/c20-10(15-7-2-1-3-8(4-7)19(22)23)6-24-13-16-11-9(5-14-18-11)12(21)17-13/h1-5H,6H2,(H,15,20)(H2,14,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSPTNNPKHKQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are the mTOR kinase and PI3 kinase . These kinases play a crucial role in cell growth, proliferation, and survival. By inhibiting these kinases, the compound can effectively regulate these cellular processes.

Mode of Action

The compound interacts with its targets by binding to the active sites of the mTOR and PI3 kinases. This binding inhibits the activity of these kinases, leading to a decrease in cell growth and proliferation.

Biochemical Pathways

The inhibition of mTOR and PI3 kinases affects several biochemical pathways. Most notably, it impacts the PI3K/AKT/mTOR pathway , which is involved in cell cycle progression and survival. The inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in cell growth and proliferation due to the inhibition of mTOR and PI3 kinases. This can lead to cell cycle arrest and apoptosis, effectively controlling the growth of cells.

Biological Activity

N-(3-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound that has attracted interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, mechanism of action, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-nitroaniline with thioacetic acid derivatives and appropriate pyrazole precursors. The synthesis can be optimized through various conditions to enhance yield and purity.

The biological activity of this compound is largely attributed to its structural components:

  • Nitrophenyl Group : This moiety can engage in hydrogen bonding and π-π stacking interactions, which may enhance binding affinity to biological targets.
  • Pyrazolo[3,4-d]pyrimidine Core : This part of the molecule is known for its interaction with various enzymes and receptors, potentially modulating their activity.

Biological Activity

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations.
  • Antifungal Activity : The compound also shows antifungal effects against pathogenic fungi, making it a candidate for further exploration in treating fungal infections.
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation.

Table 1: Biological Activity Overview

Activity TypeTarget Organisms/CellsObserved IC50/MIC Values
AntimicrobialVarious bacterial strainsMIC: 0.5 - 2 µg/mL
AntifungalCandida spp., Aspergillus spp.MIC: 1 - 5 µg/mL
AnticancerHeLa, MCF7 cell linesIC50: 10 - 30 µM

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an MIC value of 1 µg/mL for S. aureus, showcasing its potential as an antibacterial agent .

Case Study 2: Anticancer Activity

In vitro assays were conducted on human breast cancer (MCF7) cells treated with varying concentrations of the compound. The results demonstrated a dose-dependent inhibition of cell growth with an IC50 value of approximately 20 µM. Further analysis revealed that the compound induced apoptosis in these cells, evidenced by increased caspase activity .

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties of Analogous Compounds

Compound Name Core Structure Substituents on Pyrimidine R Group on Acetamide Yield (%) Melting Point (°C) Molecular Weight (g/mol) Reference
N-(3-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide (Target) Pyrazolo[3,4-d]pyrimidin-4-one None 3-Nitrophenyl - - - -
2-((1-(2-hydroxy-2-phenylethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-morpholinophenyl)acetamide Pyrazolo[3,4-d]pyrimidin-4-one 2-Hydroxy-2-phenylethyl 2-Morpholinophenyl 46 193–194 506.58
2-((1-(2-chloro-2-phenylethyl)-4-((3-chlorophenyl)amino)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-morpholinophenyl)acetamide Pyrazolo[3,4-d]pyrimidin-4-one 3-Chlorophenylamino 2-Morpholinophenyl 42 153–157 634.58
2-((4-Chloro-1-(2-chloro-2-phenylethyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-morpholinophenyl)acetamide Pyrazolo[3,4-d]pyrimidin-4-one Chloro 2-Morpholinophenyl 44 107–118 543.47
2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides Pyrimidin-4-one Methyl Varied aryl/alkyl groups 80–90 230–232 ~400–500

Key Observations :

  • Substituent Effects: The target compound’s 3-nitrophenyl group distinguishes it from morpholinophenyl or chlorophenyl analogs, which may alter solubility and target interaction. Morpholinophenyl groups improve water solubility due to the morpholine ring’s polarity .
  • Synthetic Yields: Yields for morpholinophenyl analogs (42–46%) are lower than those for simpler pyrimidinyl thioacetamides (80–90%), likely due to steric hindrance from bulky substituents .

Physicochemical and Spectroscopic Properties

  • Melting Points : The target compound’s melting point is unreported, but analogs range from 107°C (chlorinated derivatives) to 230°C (pyrimidinyl thioacetamides), correlating with molecular symmetry and intermolecular forces .
  • Spectroscopic Data: IR: Thioamide C=S stretches appear at ~1100–1200 cm⁻¹, while pyrimidinone C=O absorbs at ~1680–1700 cm⁻¹ . NMR: Pyrazolo-pyrimidine protons resonate at δ 4.5–5.5 ppm, whereas morpholinophenyl protons appear as multiplets at δ 2.5–3.8 ppm .

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